Physicochemical properties of Perfluoro(1,3-dipropoxycyclohexane)
Physicochemical properties of Perfluoro(1,3-dipropoxycyclohexane)
An In-Depth Technical Guide to the Physicochemical Properties of Perfluoro(1,3-dipropoxycyclohexane)
Abstract
Perfluoro(1,3-dipropoxycyclohexane) is a complex perfluorinated ether whose specific physicochemical properties are not extensively documented in publicly available literature. This technical guide provides a comprehensive analysis of its molecular identity and offers expert-driven estimations of its core physicochemical properties through a comparative analysis of well-characterized structural analogs, namely Perfluorocyclohexane and Perfluoro-1,3-dimethylcyclohexane. Crucially, this guide details the rigorous, self-validating experimental methodologies required for the precise determination of these properties, offering researchers and drug development professionals a practical framework for characterizing this and similar fluorinated compounds. The synthesis of molecular structure, analog data, and standard operating procedures provides a holistic and actionable understanding of this molecule.
Introduction: The Landscape of Perfluorinated Ethers
Per- and polyfluoroalkyl substances (PFAS) represent a broad class of organofluorine compounds characterized by the replacement of hydrogen atoms with fluorine on a carbon chain. This substitution imparts remarkable properties, including exceptional thermal stability, chemical inertness, high density, and both hydrophobicity and lipophobicity.[1][2] Within this family, perfluorinated ethers, which incorporate an ether linkage (-O-), retain these characteristics while often exhibiting enhanced flexibility and a liquid state over a wide temperature range.[3][4]
These properties make them invaluable in demanding applications such as high-performance lubricants, dielectric fluids, heat transfer agents, and inert solvents for specialized chemical reactions.[1][5][6] Perfluoro(1,3-dipropoxycyclohexane) belongs to this class, featuring a stable perfluorinated cyclohexane ring functionalized with two perfluoropropoxy groups. While direct experimental data for this specific molecule is scarce, its properties can be reliably inferred by examining simpler, well-documented structural analogs. This guide bridges the data gap by synthesizing known information on its molecular structure with a robust analysis of related compounds and the experimental protocols necessary for its full characterization.
Molecular Structure and Chemical Identity
The foundational step in characterizing any compound is to establish its precise molecular identity. For Perfluoro(1,3-dipropoxycyclohexane), this information is consolidated from authoritative chemical databases.
Key Identifiers:
-
IUPAC Name: 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane[7]
-
CAS Number: 400626-83-7[7]
Caption: Molecular structure of Perfluoro(1,3-dipropoxycyclohexane).
Physicochemical Properties: An Analog-Based Approach
Causality of Structural Effects:
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Molecular Weight: Perfluoro(1,3-dipropoxycyclohexane) (632.09 g/mol ) is substantially heavier than Perfluoro-1,3-dimethylcyclohexane (400.06 g/mol ) and Perfluorocyclohexane (300.04 g/mol ).[7][9] This dramatic increase in mass and surface area leads to stronger intermolecular van der Waals forces, which will directly result in a significantly higher boiling point and lower vapor pressure.
-
Side Chains: The replacement of methyl groups (-CF₃) with propoxy groups (-O-CF₂-CF₂-CF₃) introduces ether linkages. While the C-O bond allows for more chain flexibility compared to a C-C bond, the overall effect of the long, heavy perfluorinated chains is a substantial increase in viscosity and density.
Table 1: Comparison of Physicochemical Properties with Structural Analogs
| Property | Perfluorocyclohexane (C₆F₁₂) | Perfluoro-1,3-dimethylcyclohexane (C₈F₁₆) | Perfluoro(1,3-dipropoxycyclohexane) (C₁₂F₂₄O₂) |
| Molecular Weight ( g/mol ) | 300.04[9] | 400.06[11] | 632.09[7] |
| Boiling Point (°C) | 50-52 | 101-102[11] | ~160 - 190 (Estimated) |
| Melting Point (°C) | 51 | -55 to -70[6] | < -30 (Estimated) |
| Density (g/mL at 25°C) | 1.787 | 1.828[11] | ~1.90 - 1.95 (Estimated) |
| Kinematic Viscosity (mm²/s) | Not readily available | 1.05[12] | > 2.0 (Estimated) |
| Refractive Index (n20/D) | ~1.28 | ~1.30[13] | ~1.31 - 1.32 (Estimated) |
| Vapor Pressure | High | 35.4 mmHg (at 25°C)[14] | Low (Estimated) |
| Solubility | Poor in water and hydrocarbons; soluble in other fluorocarbons.[10] | Poor in water and hydrocarbons; soluble in other fluorocarbons.[6][10] | Assumed poor in water and hydrocarbons; soluble in other fluorocarbons. |
Standardized Protocols for Experimental Determination
To move from estimation to empirical fact, rigorous and validated experimental methods are required. The following protocols describe self-validating systems for determining the key physicochemical properties of a liquid chemical like Perfluoro(1,3-dipropoxycyclohexane).
Protocol: Boiling Point Determination (ASTM D1120)
The boiling point is a critical indicator of purity and volatility. The choice of a standard method like ASTM D1120, originally for engine coolants, is deliberate; its apparatus is well-suited for inert, high-boiling liquids and ensures reproducibility.
Methodology:
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Apparatus Setup: Assemble a 100-mL round-bottom flask, a condenser, a calibrated thermometer (or thermocouple), and a controlled heating mantle.
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Instrument Calibration: Verify the thermometer's accuracy against certified boiling point standards (e.g., distilled water, ethylene glycol) under the laboratory's ambient atmospheric pressure. Record the barometric pressure.
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Sample Preparation: Place 60 mL of the sample and a few boiling chips into the flask.
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Measurement: Heat the flask so that the liquid boils and the condensation ring of vapor rises to the level of the thermometer bulb. Record the stable temperature at which the liquid and vapor are in equilibrium. This is the observed boiling point.
-
Pressure Correction: Correct the observed boiling point to standard pressure (760 mmHg) using a standard pressure-temperature nomograph or the Sidney-Young equation. This step is critical for data standardization and comparability.
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Validation: The stability of the boiling point throughout the distillation process serves as an internal validation of the sample's purity. A stable reading (±0.5 °C) indicates a pure substance.
Caption: Workflow for standardized boiling point determination.
Protocol: Density Measurement (ASTM D4052)
Density is a fundamental property reflecting molecular packing. The oscillating U-tube method is chosen for its high precision, small sample volume requirement, and speed.
Methodology:
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Instrument Calibration: Calibrate the digital densitometer using two certified reference standards: dry air (density ≈ 0.0012 g/cm³) and high-purity water (density ≈ 0.9970 g/cm³ at 25°C). The instrument automatically creates a calibration curve.
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Temperature Equilibration: Set the instrument's cell to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to stabilize.
-
Sample Injection: Inject the sample into the U-tube, ensuring no air bubbles are present. Bubbles will cause erroneous, low-density readings.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the mass (and thus density) of the contained sample. The instrument's software calculates and displays the density.
-
Validation: Perform triplicate measurements. The readings should be within the manufacturer's specified repeatability (e.g., ±0.0001 g/cm³). Clean and dry the cell between replicates to prevent cross-contamination.
Potential Applications & Synthesis Routes
Applications
Given its perfluorinated structure, Perfluoro(1,3-dipropoxycyclohexane) is expected to be an excellent candidate for applications requiring high thermal stability and chemical inertness.[1][2] Potential uses include:
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Heat Transfer Fluids: In aggressive chemical environments or high-voltage applications where electrical resistivity is crucial.[3][6]
-
Dielectric Fluids: As an insulator in transformers and other electronic components.[3]
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Inert Solvents: For reactions involving highly reactive fluorinated reagents.[6]
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Tracer Compounds: The high stability and ability to be detected at low concentrations are hallmarks of cyclic perfluorocarbons used as environmental tracers.[10]
Synthesis & Characterization
The synthesis of complex perfluorinated molecules is non-trivial. General methods often involve the direct fluorination of a hydrocarbon analog (1,3-dipropoxycyclohexane) using aggressive reagents like cobalt(III) fluoride (the Fowler Process) or electrochemical fluorination (the Simons Process).[15][16][17] These methods can lead to a mixture of isomers and fragmentation products, necessitating extensive purification.
Confirmation of the final product's identity and purity would rely on:
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¹⁹F NMR Spectroscopy: The most critical tool for structural elucidation of fluorinated compounds, providing distinct signals for fluorine atoms in different chemical environments.
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Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity of the volatile compound.
Safety and Handling
While specific toxicity data for Perfluoro(1,3-dipropoxycyclohexane) is unavailable, general precautions for handling perfluorinated compounds should be strictly followed. These compounds are characterized by their high persistence in the environment.[18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[21][23]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[21][23]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.[21]
Conclusion
Perfluoro(1,3-dipropoxycyclohexane) is a high-molecular-weight perfluorinated ether with significant potential for use in advanced material applications. While direct empirical data is limited, a robust scientific understanding of its physicochemical properties can be developed through careful analysis of its molecular structure and comparison with well-known analogs. Its boiling point is estimated to be in the 160-190 °C range with a density approaching 1.95 g/mL. This guide provides not only these data-driven estimations but also the explicit, validated experimental frameworks necessary for researchers to determine these properties with high confidence. The synthesis of predictive analysis and practical methodology equips scientists and developers with the essential knowledge to handle, characterize, and ultimately innovate with this specialized compound.
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